3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
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Overview
Description
3-(Methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a synthetic organic compound that has garnered interest in various scientific fields due to its complex structure and potential applications. This triazole derivative is characterized by its unique combination of functional groups, making it a valuable subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole typically involves a multi-step process. The starting materials include a phenylhydrazine derivative and various reagents that contribute to the formation of the triazole ring. Key steps in the synthesis may involve:
Cyclization: Formation of the 1,2,4-triazole ring through a cyclization reaction.
Substitution: Introduction of the methylsulfanyl and phenyl groups through substitution reactions.
Coupling: Attachment of the phenoxy and trifluoromethyl groups via coupling reactions.
Industrial Production Methods
Industrial production of this compound would require scalable synthetic routes with high yields and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale synthesis. Purification methods, such as recrystallization and chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Certain functional groups within the molecule can be reduced under appropriate conditions.
Substitution: The phenyl and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or phenoxy rings.
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and chemical reactivity.
Biology
In biological research, this compound may be investigated for its potential as a bioactive agent, with studies exploring its effects on cellular processes and its interactions with biological molecules.
Medicine
Due to its triazole core, this compound might be explored for potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites, thus affecting cellular processes. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Other Triazoles
Compared to other 1,2,4-triazole derivatives, 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole stands out due to its combination of functional groups. The presence of the trifluoromethyl group distinguishes it from simpler triazoles, potentially offering enhanced stability and bioactivity.
Similar Compounds
Similar compounds include:
4-Phenyl-1,2,4-triazole derivatives: Lacking the trifluoromethyl and methylsulfanyl groups.
Triazoles with different substituents: Such as those with alkyl or aryl groups instead of the trifluoromethyl-phenoxy moiety.
Each variation in structure can lead to differences in chemical reactivity and biological activity, highlighting the unique properties of the compound .
Properties
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-25-16-22-21-15(23(16)13-7-3-2-4-8-13)11-24-14-9-5-6-12(10-14)17(18,19)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXXRMVKIHMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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